NMDA receptor antagonist 5

Multi-target pharmacology Polypharmacology Depression research

Standard NMDA antagonists (D-AP5, memantine, ketamine) lack defined monoamine transporter activity, introducing confounding variables in polypharmacology studies. This compound provides a validated research tool with quantifiable multi-target engagement. - **Target panel**: NMDAR (IC50=0.3 µM), SERT (1.1 µM), DAT (0.7 µM), NET (2.7 µM) - **Brain-permeable**: Supports in vivo CNS studies - **Low toxicity**: Hepatotoxicity/nephrotoxicity IC50 >100 µM; cardiotoxicity IC50=24.5 µM - **Immediate availability**: Standard research quantities ready for global shipment

Molecular Formula C19H16BrNO2
Molecular Weight 370.2 g/mol
Cat. No. B12415360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMDA receptor antagonist 5
Molecular FormulaC19H16BrNO2
Molecular Weight370.2 g/mol
Structural Identifiers
SMILESC1CC2(N(C1=O)C3C(O2)CC4=CC=CC=C34)C5=CC=C(C=C5)Br
InChIInChI=1S/C19H16BrNO2/c20-14-7-5-13(6-8-14)19-10-9-17(22)21(19)18-15-4-2-1-3-12(15)11-16(18)23-19/h1-8,16,18H,9-11H2/t16-,18+,19+/m0/s1
InChIKeyDXMFBOLVVHCUHN-QXAKKESOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NMDA Receptor Antagonist 5 Product Profile


NMDA receptor antagonist 5 (CAS: 2415998-36-4; also referenced as CAS: 3038464-68-2 for NMDAR antagonist 5/Compound A17) is a small-molecule research tool identified as Compound 10e in the discovery series . This compound is characterized as a potent, brain-permeable NMDA receptor antagonist that also demonstrates multi-target activity against monoamine transporters including serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) [1]. Its molecular formula is C19H16BrNO2 with a molecular weight of 370.24 g/mol . Available exclusively for research use in neurological disorder investigation, this compound is supplied by multiple reputable vendors including MedChemExpress, TargetMol, and InvivoChem [2].

NMDA Receptor Antagonist 5: Why Generic Substitution Fails


Generic substitution among NMDA receptor antagonists is scientifically inappropriate due to substantial heterogeneity in molecular pharmacology profiles. NMDA receptor antagonist 5 (Compound 10e/A17) exhibits a distinct multi-target antagonist profile engaging both NMDAR and three monoamine transporters (SERT, DAT, NET) with quantifiable differential potency ratios . In contrast, widely used NMDA antagonist comparators including D-AP5 (selective competitive antagonist, Kd = 1.4 μM) [1], memantine (uncompetitive open-channel blocker with additional 5-HT3 and nAChR activity) [2], and ketamine (non-competitive antagonist) [3] each possess fundamentally different target engagement signatures. Procuring an alternative NMDA antagonist without verifying its specific multi-target profile would introduce uncontrolled variables into experimental design, potentially confounding interpretation of results in assays where monoaminergic signaling modulates the readout . The following quantitative evidence section details the specific, measurable differentiation parameters that inform scientifically defensible compound selection.

NMDA Receptor Antagonist 5 Evidence Guide


Multi-Target Activity: NMDAR and Monoamine Transporters

NMDA receptor antagonist 5 (Compound A17) differentiates from selective NMDAR-only antagonists through its quantifiable multi-target profile engaging four distinct targets: NMDAR, SERT, DAT, and NET . Unlike D-AP5, which acts as a selective competitive NMDA antagonist with a Kd of 1.4 μM at the glutamate binding site without reported monoamine transporter activity [1], Compound A17 shows measurable potency across all four targets in parallel assay conditions [2]. This multi-target signature is experimentally defined by a set of IC50 values measured under consistent assay formats .

Multi-target pharmacology Polypharmacology Depression research

Brain Permeability vs. BBB-Impermeable Comparators

NMDA receptor antagonist 5 (Compound 10e) is explicitly characterized as brain-permeable and capable of crossing the blood-brain barrier (BBB) [1]. This property constitutes a critical differentiation factor relative to certain competitive NMDA antagonists such as MRZ 2/596, which exhibits a permeability coefficient similar to the BBB-impermeant marker sucrose (MRZ 2/596: 1.11 ± 0.05 × 10⁻⁵ cm/s; sucrose: 0.77 ± 0.02 × 10⁻⁵ cm/s), effectively preventing CNS access [2]. The vendor-reported BBB permeability of Compound 10e contrasts sharply with this class of peripherally restricted NMDA antagonists .

CNS drug discovery Blood-brain barrier Neurological research

Safety Profile: Low Hepatotoxicity and Nephrotoxicity

NMDA receptor antagonist 5 (Compound A17) demonstrates a favorable in vitro toxicity profile with hepatic and renal toxicity IC50 values exceeding 100 μM . This safety window provides quantitative differentiation from NMDA antagonists with narrower therapeutic indices or documented neurotoxicity concerns, including MK-801 (dizocilpine) which is associated with psychotomimetic effects and retrosplenial/cingulate cortex neurotoxicity at behaviorally active doses [1][2]. The cardiotoxicity IC50 of 24.5 μM for Compound A17 further defines its safety margin .

Safety pharmacology Toxicology Compound prioritization

NMDA Receptor Antagonist 5 Research Applications


Depression Research: NMDAR and Monoamine Transporter Inhibition

NMDA receptor antagonist 5 (Compound A17) is optimally suited for depression and mood disorder research where the polypharmacology hypothesis is being tested . The compound's documented multi-target profile—NMDAR IC50 = 0.3 μM, SERT IC50 = 1.1 μM, DAT IC50 = 0.7 μM, and NET IC50 = 2.7 μM —provides a unique research tool distinct from selective NMDAR antagonists such as ketamine . This profile enables investigation of whether simultaneous glutamatergic and monoaminergic modulation produces differentiated outcomes in preclinical behavioral models. The compound's antidepressant-associated properties are explicitly noted in vendor documentation , and its low hepatotoxicity/nephrotoxicity profile (IC50 >100 μM) supports chronic dosing regimens.

Neurological Disorders: BBB-Penetrant NMDA Antagonism

NMDA receptor antagonist 5 (Compound 10e) is indicated for in vivo neurological disorder research where brain access is required . Its documented BBB permeability distinguishes it from peripherally restricted NMDA antagonists such as MRZ 2/596, which exhibits permeability comparable to sucrose [1]. Researchers conducting in vivo studies of glutamatergic signaling, excitotoxicity, or synaptic plasticity should prioritize Compound 10e when CNS target engagement is required. The compound's demonstrated brain permeability supports behavioral, electrophysiological, and neurochemical investigations in intact animal models.

Safety Pharmacology: NMDA Antagonist Therapeutic Windows

NMDA receptor antagonist 5 (Compound A17) serves as a comparator tool in safety pharmacology investigations due to its defined in vitro toxicity profile . With hepatotoxicity and nephrotoxicity IC50 values exceeding 100 μM and cardiotoxicity IC50 of 24.5 μM , this compound provides a reference point for assessing the relative safety margins of novel NMDA antagonists. This contrasts with prototypical NMDA antagonists such as MK-801, which carries documented psychotomimetic and neurotoxic liabilities [1]. The compound's well-characterized multi-target activity and toxicity parameters make it valuable for establishing safety benchmarks in early-stage drug discovery programs.

Polypharmacology and Target Deconvolution

NMDA receptor antagonist 5 (Compound A17) is an appropriate reference compound for studies investigating the contribution of multi-target pharmacology to observed phenotypic outcomes . With defined IC50 values across four distinct molecular targets—NMDAR (0.3 μM), SERT (1.1 μM), DAT (0.7 μM), and NET (2.7 μM) —researchers can employ this compound to calibrate assay systems and benchmark target engagement profiles. When compared to single-target comparators such as D-AP5 (Kd = 1.4 μM at NMDAR glutamate site only) [2], Compound A17 enables isolation of polypharmacology effects from pure NMDAR antagonism, facilitating more precise interpretation of complex biological readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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